

# Technical Guide: Monoethyl 5-Nitroisophthaloyl Chloride

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## Compound of Interest

**Compound Name:** Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

**CAS No.:** 93951-16-7

**Cat. No.:** B1623194

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## Safety, Synthesis, and Application in Asymmetric Drug Development

### Executive Summary

Monoethyl 5-nitroisophthaloyl chloride (CAS: 93951-16-7) is a specialized bifunctional intermediate used primarily in the synthesis of asymmetric pharmaceutical agents and non-ionic X-ray contrast media. Its structural uniqueness lies in its desymmetrization of the 5-nitroisophthalic acid core: one carboxyl group is protected as an ethyl ester, while the other is activated as an acid chloride.

This dual-functionality allows researchers to sequentially introduce two different pharmacophores onto the benzene ring, a critical capability in the development of Targeted Protein Degraders (PROTACs), Antibody-Drug Conjugates (ADCs), and complex dendrimers.

This guide synthesizes critical safety data (MSDS/SDS) with practical handling protocols, ensuring scientific integrity and operational safety.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Property	Data
IUPAC Name	Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate
Common Synonyms	Monoethyl 5-nitroisophthaloyl chloride; 3-Carboethoxy-5-nitrobenzoyl chloride
CAS Number	93951-16-7
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO <sub>5</sub>
Molecular Weight	257.63 g/mol
Physical State	Pale yellow solid or semi-solid oil (dependent on purity/temperature)
Melting Point	45–50 °C (Estimated based on structural analogs)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Decomposes in Water
SMILES	<chem>CCOC(=O)C1=CC(=CC(=C1)[O-])C(=O)Cl</chem>

## Hazard Identification & Toxicology (GHS Standards)

Signal Word: DANGER

This compound combines the high reactivity of an acyl chloride with the toxicity potential of a nitro-aromatic system. It functions as a powerful electrophile, capable of indiscriminately acylating biological nucleophiles (proteins, DNA).

## GHS Classification

Hazard Class	Category	Hazard Statement	Code
Skin Corrosion/Irritation	1B	Causes severe skin burns and eye damage.	H314
Serious Eye Damage	1	Causes serious eye damage.	H318
Water Reactivity	N/A	Reacts violently with water.	EUH014
Acute Toxicity (Inhalation)	4	Harmful if inhaled (mucosal destruction).	H332

## Mechanism of Toxicity

- **Acylation:** The acid chloride moiety (-COCl) rapidly reacts with amino and hydroxyl groups in tissue, releasing hydrochloric acid (HCl). This causes immediate coagulative necrosis of the skin or pulmonary edema if inhaled.
- **Sensitization:** As a reactive hapten, the compound can bind to skin proteins, potentially inducing Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.

## Safe Handling & Storage Protocol

Core Directive: Moisture exclusion is the primary safety and quality control parameter. Hydrolysis generates HCl gas and reverts the compound to the mono-ester acid, ruining stoichiometry in synthesis.

## Engineering Controls

- **Primary Containment:** All handling must occur within a Chemical Fume Hood or Glovebox.
- **Atmosphere:** Handle under a blanket of dry Nitrogen (N<sub>2</sub>) or Argon (Ar).
- **Vessel Venting:** Reaction vessels must be vented through a scrubber (NaOH trap) to neutralize evolved HCl fumes.

## Personal Protective Equipment (PPE) Matrix

Zone	Recommended PPE	Rationale
Eyes	Chemical Splash Goggles + Face Shield	Protects against corrosive projectiles and HCl fumes.
Hands	Silver Shield / 4H Laminate (Primary)	Nitrile is permeable to some chlorinated aromatics; Laminate offers >4h breakthrough.
Respiratory	Full-face respirator with Acid Gas (E) and Organic Vapor (A) cartridges	Required if working outside a hood (e.g., spill cleanup).

## Storage Conditions

- Temperature: Store at 2°C to 8°C (Refrigerate).
- Environment: Store under inert gas (Schlenk flask or sealed ampoule).
- Incompatibilities: Water, Alcohols, Amines, Strong Bases, Oxidizers.

## Emergency Response Protocols

**CRITICAL WARNING:** DO NOT USE WATER on the pure substance. Water addition causes a violent exothermic reaction and releases dense clouds of HCl gas.

## Spill Management Logic

- Evacuate: Clear the immediate area of non-essential personnel.
- Isolate: Stop ventilation if it spreads fumes to other rooms; otherwise, maximize hood exhaust.
- Neutralize (Dry Method):
  - Cover the spill with dry lime, soda ash, or sodium bicarbonate.

- Mix slowly to neutralize the acid chloride without adding water.
- Sweep up the dry, neutralized waste into a chemical waste container.
- Decontaminate: Only after bulk removal, wipe the surface with a dilute ammonia solution or soap and water.

## First Aid

- Inhalation: Move to fresh air immediately. If breathing is difficult, administer 100% Oxygen (trained personnel only). Do not perform mouth-to-mouth; use a bag-valve mask.
- Skin Contact: Immediate drenching is required, but wipe off excess chemical first if possible to minimize the exotherm on the skin. Rinse for >15 minutes.
- Eye Contact: Irrigate immediately for 30 minutes. Consult an ophthalmologist.

## Synthesis & Application Context

### The Role in Asymmetric Synthesis

In drug development, symmetry is often the enemy of specificity. 5-Nitroisophthalic acid is symmetrical. By converting it to the Monoethyl 5-nitroisophthaloyl chloride, chemists create a "Janus" molecule—two faces, two reactivities.

- Site A (Acid Chloride): Highly reactive. Reacts at  $-78^{\circ}\text{C}$  to  $0^{\circ}\text{C}$  with amines/alcohols.
- Site B (Ethyl Ester): Less reactive. Requires heat or catalysis to react.
- Site C (Nitro Group): Can be reduced to an aniline later for further functionalization.

## Experimental Workflow (DOT Visualization)

The following diagram illustrates the standard workflow for using this intermediate to create an asymmetric diamide scaffold.



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Figure 1: Synthetic pathway utilizing Monoethyl 5-nitroisophthaloyl chloride for the generation of asymmetric pharmaceutical scaffolds.

## Protocol: Synthesis of the Target Intermediate

Derived from standard acid chloride synthesis protocols (Reference 1, 2).

- Charge: Place 1.0 eq of Monoethyl 5-nitroisophthalate (CAS 22871-55-2) in a round-bottom flask.
- Solvent: Suspend in anhydrous Toluene or use neat Thionyl Chloride (SOCl<sub>2</sub>).
- Catalyst: Add 2-3 drops of dry DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type mechanism.
- Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride dropwise under N<sub>2</sub>.
- Reflux: Heat to 80°C for 2-4 hours until gas evolution (SO<sub>2</sub>/HCl) ceases.
- Workup: Evaporate excess SOCl<sub>2</sub> under reduced pressure. Azeotrope with dry toluene to remove traces of thionyl chloride.
- Result: The residue is the Monoethyl 5-nitroisophthaloyl chloride, used directly in the next step without purification to prevent hydrolysis.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12172957, Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [[Link](#)]

- Organic Syntheses (2011).Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry. Retrieved from [[Link](#)]
- European Chemicals Agency (ECHA).C&L Inventory: Acid Chlorides and Nitrobenzoic Derivatives.
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